3-Cyclobutylbicyclo[1.1.1]pentane-1-carboxylic acid
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Overview
Description
3-Cyclobutylbicyclo[111]pentane-1-carboxylic acid is a unique compound characterized by its rigid bicyclic structure This compound is part of the bicyclo[11
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclobutylbicyclo[1.1.1]pentane-1-carboxylic acid typically involves the construction of the bicyclo[1.1.1]pentane core followed by functionalization. One common method is the photochemical addition of propellane to diacetyl, which constructs the bicyclo[1.1.1]pentane core . This is followed by a haloform reaction to introduce the carboxylic acid functionality .
Industrial Production Methods
This includes optimizing reaction conditions for large-scale production, such as using continuous flow reactors for the photochemical steps and batch reactors for subsequent transformations .
Chemical Reactions Analysis
Types of Reactions
3-Cyclobutylbicyclo[1.1.1]pentane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form different derivatives.
Reduction: The carboxylic acid can be reduced to an alcohol or other functional groups.
Substitution: The bicyclic core can undergo substitution reactions to introduce various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Conditions vary depending on the substituent being introduced, but common reagents include halogens and organometallic compounds.
Major Products
The major products formed from these reactions include various functionalized derivatives of the bicyclo[1.1.1]pentane core, such as alcohols, esters, and amides .
Scientific Research Applications
3-Cyclobutylbicyclo[1.1.1]pentane-1-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing complex molecules and studying strained ring systems.
Biology: Investigated for its potential as a bioisostere in drug design, replacing aromatic rings to improve drug properties.
Medicine: Explored for its potential in developing new pharmaceuticals with enhanced stability and bioavailability.
Industry: Utilized in materials science for creating novel polymers and other advanced materials
Mechanism of Action
The mechanism of action of 3-Cyclobutylbicyclo[1.1.1]pentane-1-carboxylic acid is primarily related to its ability to act as a bioisostere. By mimicking the structure of aromatic rings, it can interact with biological targets in a similar manner but with improved properties such as increased metabolic stability and reduced toxicity . The molecular targets and pathways involved depend on the specific application and the functional groups attached to the bicyclic core.
Comparison with Similar Compounds
Similar Compounds
- 3-Phenylbicyclo[1.1.1]pentane-1-carboxylic acid
- 3-(Methoxycarbonyl)bicyclo[1.1.1]pentane-1-carboxylic acid
- 1,2-Difunctionalized bicyclo[1.1.1]pentanes
Uniqueness
3-Cyclobutylbicyclo[1.1.1]pentane-1-carboxylic acid is unique due to its cyclobutyl group, which introduces additional strain and rigidity to the molecule. This can lead to different reactivity and properties compared to other bicyclo[1.1.1]pentane derivatives .
Properties
Molecular Formula |
C10H14O2 |
---|---|
Molecular Weight |
166.22 g/mol |
IUPAC Name |
3-cyclobutylbicyclo[1.1.1]pentane-1-carboxylic acid |
InChI |
InChI=1S/C10H14O2/c11-8(12)10-4-9(5-10,6-10)7-2-1-3-7/h7H,1-6H2,(H,11,12) |
InChI Key |
MOJOVASEDSSAND-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)C23CC(C2)(C3)C(=O)O |
Origin of Product |
United States |
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